molecular formula C10H11N3O2S B2950699 (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid CAS No. 384353-04-2

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid

Cat. No.: B2950699
CAS No.: 384353-04-2
M. Wt: 237.28
InChI Key: XZZINGVQMPIXPU-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid typically involves the formation of the thieno[2,3-d]pyrimidine core followed by functionalization at the amino and acetic acid positions. One common method involves the condensation of 5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylamine with bromoacetic acid under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromoacetic acid in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

Chemistry

In chemistry, (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thieno[2,3-d]pyrimidine exhibit various biological activities, including antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. These compounds are evaluated for their ability to inhibit specific enzymes or pathways involved in disease processes .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its heterocyclic structure makes it a candidate for use in organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[2,3-d]pyrimidine core. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is unique due to its specific substitution pattern on the thieno[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-5-6(2)16-10-8(5)9(12-4-13-10)11-3-7(14)15/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZINGVQMPIXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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